molecular formula C10H18O2 B14454993 2,7-Dimethyl-1,6-dioxaspiro[4.5]decane CAS No. 73208-58-9

2,7-Dimethyl-1,6-dioxaspiro[4.5]decane

Cat. No.: B14454993
CAS No.: 73208-58-9
M. Wt: 170.25 g/mol
InChI Key: NJOLKFFMJYRJEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,7-Dimethyl-1,6-dioxaspiro[4.5]decane (CAS 73208-58-9) is a spiroacetal compound with a molecular weight of 170.25 g/mol and the molecular formula C 10 H 18 O 2 . This compound is part of a widespread class of naturally occurring structures known as spiroacetals, which are characterized by two rings connected at a central spiro carbon atom, each containing an oxygen atom . This compound is of significant interest in the field of chemical ecology. It has been identified as a semiochemical in insects, specifically as a component of the rectal gland secretions in the fruit fly Bactrocera kraussi . Spiroacetals like this one are common volatile constituents of glandular secretions in insects and often function as pheromones, playing crucial roles in communication, aggregation, and mating behaviors . The 1,6-dioxaspiro[4.5]decane framework is a typical structural motif found in many of these biologically active natural products . A primary research focus for this compound and its relatives is their complex stereochemistry. The presence of multiple chiral centers means it can exist as several stereoisomers, and in insect pheromone systems, often only one specific stereoisomer is biologically active . This makes the stereoselective synthesis of each isomer a significant goal in organic chemistry, enabling the confirmation of natural structures and detailed bioassays to determine the precise function of each isomer . Consequently, this compound is a valuable material for developing novel synthetic methods and for fundamental research into insect behavior, with potential applications in the development of environmentally benign pest management tools . Attention : This product is for research use only. It is not intended for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73208-58-9

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

2,9-dimethyl-1,10-dioxaspiro[4.5]decane

InChI

InChI=1S/C10H18O2/c1-8-4-3-6-10(11-8)7-5-9(2)12-10/h8-9H,3-7H2,1-2H3

InChI Key

NJOLKFFMJYRJEM-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2(O1)CCC(O2)C

Origin of Product

United States

Natural Occurrence and Biogenesis Investigations

Identification in Insect-Derived Secretions

The identification of 2,7-Dimethyl-1,6-dioxaspiro[4.5]decane and related compounds has been a subject of interest in the field of chemical ecology, particularly in understanding insect pheromones and other semiochemicals.

Scientific investigations have confirmed the presence of this compound as a component of the rectal gland secretions in the fruit fly Bactrocera kraussi. nih.gov This compound is one of several spiroacetals and other volatile organic compounds identified from both the rectal gland extracts and the headspace volatiles of this species. nih.gov

In a detailed analysis of the chemical composition of B. kraussi rectal glands, this compound was identified among a complex blend of compounds. The rectal glands of these flies are known to produce and store semiochemicals that are crucial for their communication. The following table summarizes the key spiroacetals and other related compounds found in the rectal glands of male Bactrocera kraussi.

Interactive Data Table: Volatile Compounds Identified in Male Bactrocera kraussi Rectal Glands

Compound Name Compound Class
This compound Spiroacetal
(E,E)-2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane Spiroacetal
2-Ethyl-7-methyl-1,6-dioxaspiro[4.5]decane Spiroacetal
(E,E)-2-Ethyl-8-methyl-1,7-dioxaspiro[5.5]undecane Spiroacetal
(Z,Z)-2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane Spiroacetal
2-Methyl-8-propyl-1,7-dioxaspiro[5.5]undecane Spiroacetal

The 1,6-dioxaspiro[4.5]decane scaffold is not unique to Bactrocera kraussi and is found in the chemical signaling systems of various other arthropods. These related compounds often function as pheromones, attracting mates or signaling aggregation.

For instance, 7-methyl-1,6-dioxaspiro[4.5]decane has been identified as a pheromone component in the common wasp, Vespula vulgaris, and the pine beetle. nih.gov The presence of this and other similar spiroacetals across different insect orders highlights the evolutionary conservation of this class of molecules in chemical communication. The following table provides examples of arthropod species and the specific 1,6-dioxaspiro[4.5]decane derivatives they produce.

Interactive Data Table: Examples of 1,6-Dioxaspiro[4.5]decane Derivatives in Arthropods

Arthropod Species Compound Name Function
Bactrocera kraussi This compound Semiochemical
Bactrocera bryoniae This compound Semiochemical
Common Wasp (Vespula vulgaris) 7-Methyl-1,6-dioxaspiro[4.5]decane Pheromone

Investigations into the biogenesis of spiroacetals in insects, particularly within the Bactrocera genus, have revealed a likely biosynthetic pathway originating from fatty acid metabolism. nih.gov While the complete enzymatic cascade is still under investigation, a general framework for the formation of these complex molecules has been proposed.

The current understanding suggests that spiroacetals are derived from fatty acid precursors. nih.gov The biosynthesis is thought to proceed through a series of steps involving a modified β-oxidation pathway. nih.gov This initial phase generates intermediate compounds of specific chain lengths.

A crucial subsequent step is the hydroxylation of the carbon chain at two specific positions, catalyzed by cytochrome P450 monooxygenases. nih.gov This enzymatic oxidation leads to the formation of a key intermediate, a ketodiol. nih.gov This ketodiol is then proposed to undergo spontaneous or enzyme-mediated intramolecular cyclization to form the characteristic spiroacetal ring system. rsc.org

Transcriptome analysis of the rectal glands of Bactrocera dorsalis has identified a suite of candidate genes that may be involved in this pathway, including fatty acid synthases (FASs), desaturases (DESs), fatty acyl-CoA reductases (FARs), and a large number of cytochrome P450 enzymes (CYPs). nih.gov The upregulation of some of these genes in mature females, when pheromone production is at its peak, further supports their putative role in spiroacetal biosynthesis. nih.gov

Advanced Synthetic Methodologies and Chemical Transformations

Total Synthesis Strategies for 2,7-Dimethyl-1,6-dioxaspiro[4.5]decane

The total synthesis of this compound has been approached through various strategies, primarily focusing on the efficient construction of the characteristic spiroketal framework. These strategies can be broadly categorized into convergent and divergent approaches, each offering distinct advantages in terms of flexibility and efficiency.

Development of Convergent and Divergent Approaches

Divergent Synthesis: In contrast, divergent strategies begin with a common precursor that is elaborated through different reaction pathways to afford various stereoisomers or analogs of this compound. This approach is efficient for creating a library of related compounds from a single starting material. For example, a key dihydroxy ketone precursor can be synthesized and then subjected to different stereoselective reduction and cyclization conditions to access different diastereomers of the final product. The choice of reducing agent and cyclization catalyst can significantly influence the stereochemical outcome at the C2 and C7 positions, as well as the configuration of the spirocenter.

Utilization of Key Precursors and Building Blocks

Key precursors often contain latent functionality that can be unmasked at a later stage to facilitate the crucial spiroketalization step. Common building blocks include chiral epoxides, lactones, and hydroxy acids, which can be sourced from the chiral pool or prepared through asymmetric synthesis.

Precursor/Building BlockSynthetic Utility
(R)- or (S)-propylene oxideSource of the chiral methyl-bearing stereocenter at C2 or C7.
γ-Butyrolactone derivativesCan be elaborated to form the tetrahydrofuran (B95107) ring of the spiroketal.
6-Heptenoic acid derivativesServe as a backbone for the construction of the acyclic dihydroxy ketone precursor.
1,3-DithianeActs as a masked acyl anion for the coupling of carbon fragments.
Chiral sulfoxidesEmployed as chiral auxiliaries to direct stereoselective transformations.

Stereoselective and Enantioselective Synthesis

Achieving high levels of stereocontrol is a paramount challenge in the synthesis of this compound, which possesses multiple stereocenters. Various strategies have been developed to address this challenge, including the asymmetric construction of the spirocenter and the use of chiral auxiliaries, catalysts, and enzymes.

Asymmetric Construction of the Spirocenter

The stereochemistry of the spirocenter is a defining feature of spiroketals and is often controlled during the acid-catalyzed cyclization of a dihydroxy ketone precursor. The formation of the thermodynamically more stable anomer is generally favored. The relative stereochemistry of the hydroxyl groups and the methyl substituents in the acyclic precursor dictates the preferred conformation of the transition state, thereby influencing the stereochemical outcome of the spiroketalization.

For instance, the synthesis of all four possible stereoisomers of the related 2-methyl-1,6-dioxaspiro[4.5]decane has been achieved, demonstrating that the stereochemistry of the final spiroketal is a direct consequence of the stereochemistry of the dihydroxy ketone precursor.

Application of Chiral Auxiliaries and Catalysts

Chiral auxiliaries are covalently attached to the substrate to direct a stereoselective reaction, after which they are removed. In the context of this compound synthesis, chiral sulfoxides have proven to be effective auxiliaries. For example, a chiral β-keto sulfoxide (B87167) can undergo stereoselective reduction, directed by the sulfoxide group, to establish the desired stereochemistry of a hydroxyl group in the precursor chain. Subsequent removal of the sulfoxide and further transformations lead to the enantiomerically enriched spiroketal.

Chiral catalysts, on the other hand, can induce enantioselectivity without being covalently bonded to the substrate. While specific applications of chiral catalysts in the total synthesis of this compound are not extensively documented in readily available literature, asymmetric catalytic methods such as Sharpless asymmetric epoxidation or dihydroxylation are commonly employed to create chiral building blocks that are then incorporated into the synthetic route.

MethodChiral InfluenceOutcome
Chiral Sulfinyl AuxiliaryDirects stereoselective reduction of a ketone.High diastereoselectivity in the formation of a key alcohol intermediate.
Sharpless Asymmetric EpoxidationCreates enantiomerically enriched epoxides from prochiral allylic alcohols.Provides chiral building blocks for the synthesis of specific enantiomers.

Chemoenzymatic Synthetic Routes and Lipase-Mediated Resolution

Chemoenzymatic approaches combine the selectivity of enzymatic transformations with the versatility of chemical synthesis. Lipases are particularly useful enzymes in this context due to their ability to catalyze the stereoselective acylation or hydrolysis of racemic alcohols, a process known as kinetic resolution.

In the synthesis of spiroketals, lipase-mediated resolution can be employed to separate enantiomers of a key alcohol intermediate. For the related 7-methyl-1,6-dioxaspiro[4.5]decane, porcine pancreatic lipase (B570770) (PPL) has been used for the kinetic resolution of a racemic alcohol precursor. The enantiomerically enriched alcohol can then be carried forward to synthesize the desired enantiomer of the spiroketal. This approach provides access to optically pure materials that are essential for studying the biological activity of individual stereoisomers.

The enantiomeric excess (ee) of the resolved alcohol and the remaining ester are crucial indicators of the efficiency of the lipase-catalyzed resolution.

EnzymeSubstrateTransformationEnantiomeric Excess (ee)
Porcine Pancreatic Lipase (PPL)Racemic secondary alcoholTransesterification>95% for the slower reacting enantiomer

Enantiospecific Syntheses from Chiral Pool Precursors

Enantiospecific synthesis leverages the inherent chirality of readily available natural products, a collection known as the "chiral pool," to construct complex chiral molecules. wikipedia.org This strategy is highly efficient as it transfers the stereochemistry of the starting material to the final product, bypassing the need for chiral resolutions or asymmetric catalysts in many cases. Contributors to the chiral pool include amino acids, sugars, and terpenes. wikipedia.org

For the synthesis of spiroketals like this compound, chiral pool precursors can be strategically chosen to incorporate one or more of the required stereocenters. For instance, chiral hydroxy acids or lactones derived from carbohydrates or other natural sources can serve as foundational building blocks. The synthetic sequence typically involves the elaboration of the chiral precursor to form a long-chain polyhydroxy ketone, which is the immediate precursor to the spiroketal.

A representative, though generalized, approach is outlined below:

Selection of Precursor : A suitable chiral starting material, for example, a derivative of a sugar like D-glucose or an enantiopure hydroxy lactone, is selected. semanticscholar.org This precursor already contains at least one of the desired stereocenters.

Chain Elaboration : The carbon chain of the precursor is extended using standard carbon-carbon bond-forming reactions (e.g., Grignard reactions, Wittig reactions, or acetylide additions). These steps build the necessary carbon skeleton for the eventual dihydroxy ketone intermediate.

Functional Group Manipulation : Throughout the synthesis, careful protection and deprotection of functional groups are critical. Hydroxyl and carbonyl groups are manipulated to set the stage for the final ring closure.

Spiroketalization : The final step involves the acid-catalyzed cyclization of the acyclic dihydroxy ketone precursor. The stereochemistry of the final spiroketal is often influenced by the existing stereocenters in the chain, which direct the cyclization to form the thermodynamically most stable diastereomer.

StepDescriptionKey Reagents/ConditionsPurpose
1Starting Material Chiral lactone or sugar derivativeProvides initial stereocenter(s)
2Chain Elongation Organometallic reagents (e.g., Grignard), Wittig reagentsConstructs the required carbon backbone
3Oxidation/Reduction PCC, NaBH₄, etc.Adjusts oxidation states to form the dihydroxy ketone
4Spirocyclization Acid catalyst (e.g., p-TsOH, CSA)Forms the final spiroketal ring system

This approach ensures that the absolute configuration of the starting material is directly translated into the configuration of the final spiroketal product.

Synthetic Routes Involving Nitroalkane Chemistry

Nitroalkane chemistry offers a powerful and versatile platform for the synthesis of spiroketals. Nitroalkanes are particularly useful synthons because the nitro group can be readily converted into a carbonyl group via the Nef reaction or other reductive methods, providing a direct route to the ketone functionality required for spiroketalization.

The general strategy involves using nitroalkanes in key carbon-carbon bond-forming reactions to assemble an acyclic precursor containing the nitro group. This precursor is then transformed to unveil a ketone, which triggers the cyclization.

Michael Addition and Henry Reaction Strategies

The Michael addition and the Henry (nitroaldol) reaction are two of the most important C-C bond-forming reactions in this context.

Michael Addition : This reaction involves the conjugate addition of a nitroalkane anion (a nitronate) to an α,β-unsaturated carbonyl compound. For the synthesis of a 2,7-disubstituted spiroketal, a double Michael addition can be envisioned. For example, a γ-nitroketone can be prepared by the Michael addition of a nitroalkane to an enone. This adduct can then undergo a second Michael addition to another α,β-unsaturated system, assembling the full carbon skeleton.

Henry Reaction : The Henry reaction is the base-catalyzed reaction between a nitroalkane and a carbonyl compound (aldehyde or ketone) to form a β-nitro alcohol. This reaction can be used to build portions of the carbon chain while installing both a hydroxyl group and a nitro group, which are precursors to the final spiroketal structure.

A common synthetic sequence involves the Michael addition of a nitroalkane to an α,β-unsaturated ketone to form a γ-nitro ketone. This intermediate is the cornerstone for building the spiroketal precursor.

ReactionReactant 1Reactant 2Product
Michael Addition Nitroalkane (as nitronate)α,β-Unsaturated Ketone/Aldehydeγ-Nitro Ketone/Aldehyde
Henry Reaction NitroalkaneAldehyde/Ketoneβ-Nitro Alcohol

Ring Closure Mechanisms in Spiroketal Formation

The culmination of synthetic routes involving nitroalkanes is the conversion of the nitro group and the subsequent spiroketalization. After the acyclic precursor, a δ-hydroxy-γ-nitro ketone, has been assembled, the following steps occur:

Reduction of Ketone : The existing ketone in the γ-nitro ketone intermediate is stereoselectively reduced to a hydroxyl group. This creates the dihydroxy nitroalkane precursor.

Nitro to Carbonyl Conversion : The nitro group is converted into a carbonyl group. This is classically achieved through the Nef reaction , which involves treating the corresponding nitronate salt with strong acid. Alternatively, various reductive methods using reagents like aqueous titanium(III) chloride (TiCl₃) can achieve this transformation under milder conditions.

Spontaneous Spiroketalization : Upon formation of the dihydroxy ketone, the molecule undergoes a spontaneous, acid-catalyzed intramolecular cyclization. The two hydroxyl groups attack the central ketone to form the thermodynamically stable five-membered (tetrahydrofuran) and six-membered (tetrahydropyran) rings of the 1,6-dioxaspiro[4.5]decane system. The stereochemical outcome of this cyclization is often controlled by thermodynamic factors, favoring the most stable anomeric configuration.

Synthesis of Individual Stereoisomers and Diastereomers

Controlling the stereochemistry at the C2, C5 (spirocenter), and C7 positions is the primary challenge in synthesizing specific stereoisomers of this compound. Several strategies are employed to achieve this control.

Substrate Control : As seen in syntheses from the chiral pool, existing stereocenters in the acyclic precursor can direct the stereochemical outcome of subsequent reactions, including the final spiroketalization. This is a powerful method for diastereoselective synthesis.

Reagent Control : Chiral reagents can be used to introduce new stereocenters with high selectivity. For example, the reduction of a prochiral ketone in the acyclic precursor can be accomplished using chiral reducing agents like those derived from diisopinocampheylborane (B13816774) (Ipc₂BCl) or through enzymatic reductions (e.g., using baker's yeast). These methods can set the stereochemistry of the hydroxyl groups that will form the spiroketal rings.

Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemistry of a key bond-forming reaction. Once the desired stereocenter is created, the auxiliary is removed. For instance, chiral sulfoxides have been used to induce asymmetry in the cyclization step to form spiroketal frameworks.

The synthesis of a specific diastereomer often relies on a combination of these strategies. A typical sequence might involve an asymmetric reduction to set the stereochemistry of one alcohol, followed by a substrate-controlled cyclization where the newly formed stereocenter directs the formation of the spirocyclic system. The stability of the final spiroketal isomers, governed by factors like the anomeric effect, also plays a crucial role in determining the product ratio under equilibrating (thermodynamic) conditions.

Structural Elucidation and Advanced Spectroscopic Characterization

Mass Spectrometry (MS) Applications

Mass spectrometry is a cornerstone technique for determining the molecular weight and uncovering the structural framework of a molecule through its fragmentation patterns.

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile compounds like 2,7-Dimethyl-1,6-dioxaspiro[4.5]decane, which has been identified as a semiochemical in various insect species. In a typical GC-MS analysis, the gas chromatograph first separates individual components from a complex mixture based on their different boiling points and affinities for the stationary phase of the GC column. As each separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge (m/z) ratio.

This method is crucial for identifying the presence of this compound in natural sources, such as insect secretions or floral volatiles, where it exists among numerous other compounds. The retention time from the gas chromatograph provides an initial identifier, while the mass spectrum serves as a molecular fingerprint, allowing for positive identification by comparison to a library of known spectra or through detailed analysis.

When a molecule of this compound is ionized in a mass spectrometer, typically by electron impact (EI), it forms a molecular ion (M⁺) and a series of characteristic fragment ions. The analysis of this fragmentation pattern is fundamental to confirming its spiroacetal structure.

The mass spectrum of this compound exhibits several key diagnostic fragments. The molecular ion peak [M]⁺ is observed at an m/z of 170. A prominent fragment appears at m/z 126, corresponding to the loss of a C₂H₄O unit. The most intense peak in the spectrum, known as the base peak, is found at m/z 101. This ion is highly characteristic of the spiroacetal structure. An additional significant fragment can be observed at m/z 98. These specific fragments help differentiate it from other isomers and related spiroacetals.

m/z ValueRelative IntensityProposed Fragment Identity/Origin
170Low[C₁₀H₁₈O₂]⁺ (Molecular Ion, M⁺)
126MediumLoss of C₂H₄O from the molecular ion
101100% (Base Peak)Characteristic fragment from spiroacetal ring cleavage
98SignificantFurther fragmentation product

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for providing a detailed map of the carbon and hydrogen framework of a molecule, confirming connectivity and stereochemistry.

High-field ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provide precise information about the chemical environment of each atom in a molecule. In ¹H NMR, the chemical shift, signal splitting (multiplicity), and integration of the peaks reveal the types of protons present, their neighboring atoms, and their relative numbers. In ¹³C NMR, the number of signals indicates the number of non-equivalent carbon atoms, and their chemical shifts indicate their functional group type (e.g., sp³-hybridized carbons bonded to oxygen).

While specific, published high-field NMR data for this compound could not be located in the searched literature, data for closely related analogs such as trans-7-methyl-1,6-dioxaspiro[4.5]decane illustrate the type of information obtained. spectrabase.com The spectra for the 2,7-dimethyl derivative would be expected to show additional signals corresponding to the second methyl group and altered chemical shifts for the adjacent protons and carbons. For a definitive structural proof of this compound, one would expect to observe:

In the ¹H NMR spectrum, distinct signals for the two methyl groups (as doublets), along with complex multiplets for the methine protons at C2 and C7 and the various methylene (B1212753) protons on the two rings.

In the ¹³C NMR spectrum, a signal for the characteristic spiro carbon (C5), signals for the carbons bonded to oxygen (C2 and C7), and distinct signals for the two methyl carbons and the remaining methylene carbons of the rings.

Illustrative ¹³C NMR Data for a Related Analog: trans-7-Methyl-1,6-dioxaspiro[4.5]decane spectrabase.com
Carbon AtomExpected Chemical Shift Range (ppm)
Spiro Carbon (C5)~100-110
Carbons bonded to Oxygen (e.g., C4, C7)~60-80
Methyl Carbon~15-25
Ring Methylene Carbons~20-40

This compound possesses two chiral centers at positions C2 and C7, meaning it can exist as multiple stereoisomers (enantiomers and diastereomers). In biological systems, often only one specific stereoisomer is active. Determining the enantiomeric excess (e.e.), a measure of the purity of a specific enantiomer in a mixture, is therefore critical.

NMR spectroscopy, in conjunction with chiral shift reagents (CSRs), is a powerful method for this determination. Chiral shift reagents, typically complexes of lanthanide metals (e.g., Europium or Ytterbium) with chiral ligands, are added to the NMR sample. The CSR reversibly binds to the enantiomers of the analyte, forming transient diastereomeric complexes. Because these new complexes are diastereomeric, they have different physical properties and, crucially, different NMR spectra. This results in the separation of signals that were previously overlapping for the two enantiomers. By integrating the now-separate, corresponding peaks in the ¹H NMR spectrum, the relative ratio of the enantiomers can be calculated, thus providing the enantiomeric excess of the sample.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to be relatively simple but show characteristic absorptions confirming its core structure. spectrabase.com

The primary functional groups are the C-H bonds of the alkane framework and the C-O-C ether linkages of the spiroacetal. The spectrum would be dominated by strong C-H stretching absorptions just below 3000 cm⁻¹. Crucially, the presence of the spiroacetal moiety would be confirmed by strong, characteristic C-O stretching bands in the fingerprint region of the spectrum, typically between 1000 and 1200 cm⁻¹. The absence of strong absorptions for other groups, such as a broad O-H band (~3200-3600 cm⁻¹) or a sharp C=O band (~1700 cm⁻¹), confirms the purity of the spiroacetal and the absence of hydroxyl or carbonyl functionalities.

Vibrational ModeExpected Wavenumber (cm⁻¹)Significance
C-H Stretch (sp³ CH, CH₂, CH₃)2850-3000Confirms the presence of the alkane-like carbon framework.
C-O Stretch (Spiroacetal)1000-1200Strong, characteristic bands confirming the ether-like linkages of the spiroacetal functional group.

X-ray Crystallography for Solid-State Structural Analysis and Absolute Configuration (applied to related spiroketals)

X-ray crystallography relies on the diffraction of X-rays by the ordered arrangement of atoms within a single crystal. ed.ac.uk The resulting diffraction pattern is mathematically decoded to generate a three-dimensional electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. nih.gov For chiral molecules, such as the various stereoisomers of this compound, crystallographic analysis of an enantiomerically pure crystal can establish the absolute configuration. nih.govresearchgate.net This is typically achieved through the analysis of anomalous dispersion effects, often quantified by the Flack parameter, which provides confidence in the assignment of the correct enantiomer. nih.govresearchgate.net

Detailed Research Findings from Related Spiroketals

The structural analysis of derivatives of the 1,4-dioxaspiro[4.5]decane and 1,6-dioxaspiro[4.5]decane ring systems reveals key conformational features. For instance, the X-ray crystallographic study of (6R,10R)-Dimethyl 1,4-dioxaspiro[4.5]decane-6,10-dicarboxylate, a related spiroketal, provides precise data on its solid-state conformation. nih.govresearchgate.net In this structure, the cyclohexane (B81311) ring adopts a stable chair conformation. nih.govresearchgate.net

The crystallographic data for (6R,10R)-Dimethyl 1,4-dioxaspiro[4.5]decane-6,10-dicarboxylate is summarized below, illustrating the level of detail obtained from a single-crystal X-ray diffraction experiment. nih.govresearchgate.net

Interactive Data Table: Crystal Data and Structure Refinement for (6R,10R)-Dimethyl 1,4-dioxaspiro[4.5]decane-6,10-dicarboxylate** nih.govresearchgate.net

ParameterValue
Crystal Data
Chemical formulaC₁₂H₁₈O₆
Molar mass258.26 g/mol
Crystal systemMonoclinic
Space groupPc
a (Å)8.6243 (9)
b (Å)7.3203 (6)
c (Å)10.1704 (9)
β (°)91.719 (8)
Volume (ų)641.79 (10)
Z2
Data Collection
Radiation typeMo Kα (λ = 0.71073 Å)
Temperature (K)293
Refinement
R-factor0.047
wR-factor0.148
Data-to-parameter ratio16.7

In the structure of (6R,10R)-Dimethyl 1,4-dioxaspiro[4.5]decane-6,10-dicarboxylate, the pseudo-axial C—O bond of the 1,3-dioxolane (B20135) ring is slightly elongated (1.439 (2) Å) compared to the equatorial C—O bond (1.424 (3) Å). nih.gov The O—C—O angle within the dioxolane ring is reported as 106.25 (17)°. nih.gov These precise measurements are invaluable for validating theoretical models and understanding the subtle stereoelectronic effects within the spiroketal moiety.

Stereochemical Investigations and Conformational Analysis

Isomeric Forms of 2,7-Dimethyl-1,6-dioxaspiro[4.5]decane

The structure of this compound contains three stereogenic centers: the spirocarbon at C5, the carbon bearing a methyl group in the five-membered ring (C2), and the carbon with a methyl group in the six-membered ring (C7). This configuration allows for the existence of up to eight possible stereoisomers (2³). The relationships between these isomers are defined as either diastereomeric or enantiomeric.

The various stereoisomers of this compound differ in the relative spatial orientation of the two methyl groups and the configuration of the spirocenter. These diastereomers possess distinct physical and chemical properties, which allows for their separation using standard laboratory techniques such as gas or liquid chromatography.

Under acidic conditions, spiroketals can undergo equilibration, which typically results in the formation of the most thermodynamically stable diastereomer. nih.govnih.gov This stability is largely dictated by stereoelectronic factors, primarily the anomeric effect, and steric hindrance from the substituents. nih.gov The synthesis of spiroketals through acid-catalyzed spirocyclization of dihydroxy-ketone precursors generally yields the most stable stereoisomers. nih.gov

Table 1: Possible Stereoisomers of this compound

Configuration at C2Configuration at C5 (Spirocenter)Configuration at C7Isomer Designation (Example)Relationship to (2R, 5R, 7R)
RRR(2R, 5R, 7R)Reference
SSS(2S, 5S, 7S)Enantiomer
RRS(2R, 5R, 7S)Diastereomer
SSR(2S, 5S, 7R)Enantiomer of (2R, 5R, 7S)
RSR(2R, 5S, 7R)Diastereomer
SRS(2S, 5R, 7S)Enantiomer of (2R, 5S, 7R)
SRR(2S, 5R, 7R)Diastereomer
RSS(2R, 5S, 7S)Enantiomer of (2S, 5R, 7R)

Achieving high enantiomeric purity is a significant challenge in the synthesis of chiral spiroketals. Enantioselective synthesis is critical, as different enantiomers can exhibit varied biological activities. Methodologies to achieve this control include:

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the precursor molecule to direct the stereochemical outcome of the cyclization reaction, after which the auxiliary is removed. This approach has been successfully applied to the synthesis of related spiroketal systems.

Asymmetric Catalysis: The use of chiral catalysts, such as chiral N,N′-dioxide–metal complexes, can promote the enantioselective formation of spiroketals from achiral precursors. researchgate.net

Substrate Control: Starting with enantiomerically pure precursors, such as optically active diols or ketones, can directly lead to the formation of an enantiomerically enriched spiroketal product.

These strategies are crucial for producing specific stereoisomers for biological testing and for elucidating structure-activity relationships.

Anomeric Effect and Related Stereoelectronic Considerations within the Spirocyclic System

The conformation and stability of the 1,6-dioxaspiro[4.5]decane system are profoundly influenced by the anomeric effect. wikipedia.org This stereoelectronic phenomenon describes the preference for an axial orientation of a heteroatomic substituent on a tetrahydropyran (B127337) ring, despite potential steric hindrance. wikipedia.org In spiroketals, this effect arises from a stabilizing hyperconjugative interaction between a lone pair of electrons on one of the ring oxygens and the antibonding (σ*) orbital of the adjacent C-O bond. chemtube3d.com

The most stable conformation for the 1,6-dioxaspiro[4.5]decane scaffold is one that maximizes this anomeric stabilization. This is achieved when both C5-O1 and C5-O6 bonds are positioned axially with respect to the adjacent ring, a configuration that benefits from a "double anomeric effect". chemtube3d.comscripps.edu This arrangement is significantly more stable than conformations where one or both C-O bonds are equatorial.

Table 2: Relative Stability of Spiroketal Conformations Due to Anomeric Effect

Conformation of C-O Bonds at SpirocenterAnomeric StabilizationRelative Stability
Axial-AxialDouble Anomeric EffectMost Stable chemtube3d.comscripps.edu
Axial-EquatorialSingle Anomeric EffectIntermediate chemtube3d.comscripps.edu
Equatorial-EquatorialNo Anomeric EffectLeast Stable chemtube3d.comscripps.edu

This stereoelectronic preference is a dominant factor in determining the three-dimensional structure of this compound.

Conformational Preferences and Dynamics of the 1,6-Dioxaspiro[4.5]decane Scaffold

The thermodynamically preferred conformation of the entire spirocycle will feature:

A chair-like conformation for the six-membered ring.

An arrangement of the C-O bonds at the spirocenter that allows for the stabilizing double anomeric effect. chemtube3d.com

Placement of the methyl groups at C2 and C7 in pseudo-equatorial positions to minimize destabilizing steric (1,3-diaxial) interactions.

The interplay of these factors dictates the molecule's final three-dimensional structure, which is essential for its interaction with biological receptors.

Interconversion Barriers and Epimerization Studies

Spiroketal diastereomers can interconvert under acidic conditions through a process known as epimerization. researchgate.netresearchgate.net The mechanism involves the protonation of one of the ring oxygens, followed by ring-opening to form a transient hydroxy ketone intermediate. This intermediate contains a tertiary oxycarbenium ion, which is planar and achiral at that center. nih.govnih.gov Subsequent ring-closure can occur from either face, allowing for the formation of a different diastereomer.

This reversible process leads to an equilibrium mixture of isomers, with the composition determined by their relative thermodynamic stabilities. nih.gov The most stable isomer, benefiting from maximal anomeric stabilization and minimal steric strain, will predominate at equilibrium. The energy barrier to this interconversion depends on the stability of the ring-opened intermediate and the transition states for ring-opening and closing. In some highly substituted or constrained spiroketal systems, resistance to acid-mediated epimerization has been observed. researchgate.net

Biological Roles and Chemical Ecological Significance

Function as Insect Pheromones and Semiochemicals

Pheromones are a class of semiochemicals used for communication within a single species. They can signal everything from the presence of a mate to the location of a food source.

Detailed studies definitively categorizing 2,7-Dimethyl-1,6-dioxaspiro[4.5]decane as a sex or aggregation pheromone for specific insect species are limited. While its presence in certain insects suggests a role in intraspecific communication, the precise nature of the messages it conveys is not yet fully elucidated. Further research is required to determine if it acts to attract mates, signal suitable aggregation sites, or serves other communicative functions within a species.

Interactive Data Table: Behavioral Bioassay Findings for this compound

SpeciesBioassay TypeBehavioral ResponseDose Range TestedSource
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Chemosensory Detection Mechanisms

Insects perceive chemical cues from their environment through specialized sensory organs, such as antennae and palps. The study of these detection mechanisms provides insight into how insects recognize and respond to specific semiochemicals.

Electroantennography (EAD) is a technique used to measure the electrical response of an insect's antenna to volatile compounds. There are no specific EAD studies currently available that document the detection of this compound by the antennae of any insect species.

Similar to EAD, electropalpography (EPD) measures the electrical responses of an insect's maxillary or labial palps to chemical stimuli. As with EAD, there is a lack of published EPD research focusing on the detection of this compound.

The specificity of olfactory receptors, the proteins that bind to odor molecules and initiate a neural response, is crucial for an insect's ability to distinguish between different chemical signals. At present, there is no information available regarding the specific olfactory receptors that respond to this compound in any insect species.

Interactive Data Table: Chemosensory Detection of this compound

Detection MethodInsect SpeciesResponse Detected (Yes/No)Key FindingsSource
EADData Not AvailableData Not AvailableData Not AvailableData Not Available
EPDData Not AvailableData Not AvailableData Not AvailableData Not Available
Olfactory Receptor StudiesData Not AvailableData Not AvailableData Not AvailableData Not Available

Ecological Interactions and Chemical Mimicry

This compound and related spiroacetals are prominent volatile components found in the venom of social wasps, such as those belonging to the genus Vespula (formerly Paravespula). wikipedia.orgflvc.org In these species, the compound functions as an alarm pheromone. flvc.org When a wasp stings a threat, the venom, containing this spiroacetal, is released. The volatilization of the compound alerts other wasps in the vicinity, triggering a coordinated defensive response, including attraction to the site and aggressive behavior towards the perceived threat. The source of these alarm pheromones in social wasps is generally the venom and its associated glands. flvc.org

The ecological significance of this compound extends to instances of chemical mimicry. This phenomenon involves one species evolving to produce chemical signals used by another, thereby gaining a selective advantage. Certain species of longhorned beetles (family Cerambycidae), which bear a physical resemblance to wasps (visual mimicry), have also been found to produce spiroacetals like this compound. By emitting the same chemical signals that wasps use for alarm and defense, these beetles can deceive potential predators into avoiding them, fearing a sting. This represents a sophisticated defensive strategy where the beetle co-opts the wasp's chemical language for its own protection.

Structure-Activity Relationship (SAR) Analysis in Biological Systems

The biological function of a semiochemical like this compound is intrinsically linked to its molecular structure. Structure-Activity Relationship (SAR) analysis seeks to understand how specific structural features of the molecule, including its core framework and three-dimensional shape, influence its interaction with biological receptors and, consequently, the behavioral response it elicits.

The concept of stereochemistry is paramount to the pheromonal activity of spiroacetals. The this compound molecule possesses three chiral centers—at the C2, C5 (the spirocenter), and C7 positions. This structural complexity means that the compound can exist as multiple stereoisomers, each with a unique three-dimensional arrangement of its atoms.

In insect pheromone systems, biological activity is often restricted to only one or a specific blend of these stereoisomers. The olfactory receptors in an insect's antennae are highly specific, functioning like intricate molecular locks that only the correctly shaped key (the specific stereoisomer) can fit. An incorrect isomer may be completely inactive, or in some cases, it can even inhibit the response to the active isomer.

While detailed bioassay data comparing the activity of all possible stereoisomers of this compound are not extensively documented in publicly available literature, the principle of stereospecificity is well-established for related compounds. For instance, the synthesis of specific enantiomers of the closely related 7-Methyl-1,6-dioxaspiro[4.5]decane was undertaken specifically because of its known role as a pheromone in the common wasp, highlighting the importance of obtaining the correct stereoisomer for biological activity. nih.gov The different spatial arrangements of the methyl groups relative to the spiroacetal ring system, as shown in the table below, are critical determinants of biological function.

Stereoisomer Configuration (Example)Structural DescriptionPredicted Receptor Interaction
(2S, 5R, 7S)Specific spatial orientation of both methyl groups and the ring fusion.Potentially the most active isomer that fits precisely into the target olfactory receptor of a specific species.
(2R, 5R, 7S)Different orientation at the C2 position compared to the (2S, 5R, 7S) isomer.This change in shape may lead to a weaker binding affinity with the receptor, resulting in reduced or no biological activity.
(2R, 5S, 7R)Different stereochemistry at all three chiral centers.Likely to be biologically inactive or could potentially act as an antagonist, inhibiting the action of the active isomer.
Racemic MixtureAn equal mixture of multiple stereoisomers.The overall biological activity would be diluted compared to the pure, active isomer and could be inhibited by the presence of inactive isomers.

The biological function of this compound is dictated by a combination of its core structure and its precise stereochemistry.

The Spiroacetal Core: The 1,6-dioxaspiro[4.5]decane framework is the fundamental structural motif. The presence of the two oxygen atoms and the specific five- and six-membered ring structure is essential for its recognition by the target insect's receptors. This core structure classifies it as a spiroacetal, a class of compounds frequently used as semiochemicals in the insect world. nih.gov

Stereochemical Configuration: As discussed, the absolute configuration at the C2, C5, and C7 chiral centers is the most critical feature determining specific biological activity. The precise three-dimensional arrangement of the methyl groups and the conformation of the rings must match the topography of the receptor site to initiate the nerve impulse that leads to a behavioral response. Any deviation from the optimal stereoisomeric form typically results in a significant loss of pheromonal activity. This high degree of specificity ensures that the chemical signal is precise and avoids confusion with other chemical cues in the environment.

Computational Chemistry and Theoretical Studies

Quantum Chemical Computations (e.g., DFT) for Electronic Structure and Geometry Optimization

Quantum chemical computations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and optimizing the geometry of spiroketals. For 2,7-dimethyl-1,6-dioxaspiro[4.5]decane, DFT calculations can predict the most stable three-dimensional arrangement of atoms, bond lengths, bond angles, and dihedral angles. These calculations are crucial for understanding the molecule's inherent stability and preferred conformations.

Theoretical studies on related spiroketal systems often employ methods like B3LYP with a basis set such as 6-311++G** to calculate thermodynamic parameters. lew.ro These calculations can determine the relative energies of different stereoisomers, revealing which conformations are more energetically favorable. For instance, in similar spirocyclic systems, the calculated Gibbs free energy and enthalpy differences between axial and equatorial conformers can elucidate the influence of substituent positioning on stability. lew.ro

Table 1: Representative Calculated Thermodynamic Parameters for Spiroketal Isomers (Note: This data is illustrative of calculations on spiroketal systems and not specific to this compound)

Parameter Axial Isomer (kcal/mol) Equatorial Isomer (kcal/mol) ΔG (Geq - Gax) (kcal/mol) ΔH (Heq - Hax) (kcal/mol)
Gibbs Free Energy (G) - - > 0 > 0
Enthalpy (H) - - > 0 > 0

Data based on principles from computational studies of similar compounds. lew.ro

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are employed to explore the conformational landscape of flexible molecules over time. For this compound, MD simulations can reveal the dynamic behavior of the spiroketal rings and the methyl substituents. By simulating the motion of atoms over a period, researchers can identify the most populated conformations, the energy barriers between them, and the pathways of conformational change.

These simulations provide a deeper understanding of how the molecule behaves in different environments, such as in solution. The resulting trajectories can be analyzed to generate free energy landscapes, which map the stability of different conformations. nih.gov This information is critical for understanding how the molecule's shape influences its interactions and properties.

Mechanistic Insights into Spiroketalization Reactions through Computational Modeling

Computational modeling is a key tool for elucidating the mechanisms of chemical reactions, including spiroketalization. Theoretical studies can map the entire reaction pathway, identifying transition states and intermediates. acs.orgnih.gov For the formation of this compound, computational models can help differentiate between possible mechanistic pathways, such as SN1-like or SN2-like processes. acs.orgnih.gov

Mechanistic and computational investigations on chiral phosphoric acid-catalyzed spiroketalizations have utilized computational methods to support an asynchronous concerted mechanism. acs.orgnih.gov These studies can also explain the origins of stereoselectivity, predicting the formation of the major stereoisomer, which often aligns with experimental observations. acs.orgnih.gov

Analysis of Stereoelectronic Effects and Stability through Theoretical Calculations

Theoretical calculations are essential for analyzing the stereoelectronic effects that govern the stability of spiroketals like this compound. The anomeric effect is a primary stabilizing factor in spiroketals, involving the interaction of a lone pair of electrons on one of the ring oxygens with the antibonding orbital (σ*) of the adjacent C-O bond. chemtube3d.com

This effect generally favors conformations where an electronegative substituent on a cyclohexane-like ring is in an axial position. nih.gov In spiroketals, the conformation that maximizes the number of anomeric interactions is typically the most stable. chemtube3d.com Natural Bond Orbital (NBO) analysis within DFT calculations can be used to quantify the energy of these stabilizing interactions. lew.ro

Table 2: Representative NBO Analysis of Anomeric Effects in a Spiroketal System (Note: This data is illustrative and not specific to this compound)

Interaction Stabilizing Energy (kcal/mol)
Axial Conformer Anomeric Effect 1 12.73
Axial Conformer Anomeric Effect 2 15.13
Equatorial Conformer Anomeric Effect 1 9.66
Equatorial Conformer Anomeric Effect 2 12.29

Data adapted from a study on a related dodecahedro-spiro[isochromene-3,2'-pyran] system. lew.ro

Molecular Docking Studies for Receptor Interactions (if applicable)

While no specific molecular docking studies have been reported for this compound, this computational technique would be applicable if the molecule were investigated for biological activity. Molecular docking predicts the preferred orientation of a molecule when bound to a larger target, such as a protein receptor. pensoft.net

In studies of other spiroketal-containing compounds, docking has been used to understand their binding modes and to design new molecules with improved affinity and selectivity for their biological targets. unimore.itnih.gov For this compound, docking studies could hypothetically be used to screen for potential protein interactions and to guide the development of new therapeutic agents. The results of such studies are often presented as a docking score, which estimates the binding affinity, and a visual representation of the binding pose within the receptor's active site. pensoft.net

Future Research Avenues and Potential Applications

Elucidation of Broader Biological Activities and Ecological Niches

While 2,7-dimethyl-1,6-dioxaspiro[4.5]decane is primarily known for its role as a semiochemical, particularly as a pheromone in species like the fruit fly Bactrocera kraussi and the wasp Paravespula vulgaris, its full spectrum of biological activities remains an area ripe for exploration. Research indicates that related spiroacetals are key components in the chemical communication systems of various bark beetles and wasps, influencing critical behaviors such as mating and the establishment of territory. smolecule.com

Future research should aim to identify the compound's presence and function across a wider range of species and ecological contexts. Investigating its role in plant-insect interactions, beyond its occurrence in floral volatiles, could reveal functions in pollination or plant defense mechanisms. Furthermore, the broader 1,6-dioxaspiro[4.5]decane structural motif is a core component of many biologically potent natural products, including antibiotics, anticancer agents, and marine toxins. This suggests that this compound and its isomers could possess as-yet-undiscovered pharmacological properties, warranting screening for a variety of therapeutic applications. smolecule.com

Development of Advanced Sustainable Synthetic Routes for Stereoisomers

The synthesis of spiroketals like this compound can be challenging, often requiring hazardous reagents and harsh conditions. rsc.orgrsc.org Traditional methods may involve the acid-catalyzed reaction of diols with ketones. However, the precise biological activity of spiroacetals is highly dependent on their stereochemistry, making the development of stereoselective synthetic routes crucial.

A significant future direction is the development of advanced, sustainable, and scalable synthetic methodologies. Innovations in green chemistry are particularly relevant. For instance, a novel electrosynthetic method dubbed "eSpiro" offers a metal- and mercury-free alternative for synthesizing spiroketals through the anodic oxidation of malonic acids. rsc.orgrsc.org This approach proceeds under mild conditions, eliminates hazardous reagents like mercury salts, and has demonstrated high yields, making it a more eco-friendly route with potential for industrial applications. rsc.orgrsc.org Further research into kinetically-controlled spiroketal-forming reactions will also be essential to systematically synthesize diverse stereoisomers for biological screening and structure-activity relationship studies. mskcc.org

In-depth Mechanistic Studies of Biosynthesis and Mode of Action

Understanding how this compound is produced in nature and how it exerts its effects is fundamental to harnessing its potential.

Biosynthesis: The general biosynthetic pathway for insect spiroacetals is beginning to be understood. Evidence suggests they are typically derived from fatty acids. nih.govuq.edu.au The pathway is thought to involve the formation of a dihydroxyketone precursor, which then undergoes intramolecular dehydrative cyclization to form the spiroacetal ring system. rsc.org Key enzymatic players in this process are believed to be cytochrome P450 monooxygenases, which are responsible for crucial hydroxylation steps. nih.govuq.edu.au Transcriptomic studies in fruit flies of the Bactrocera genus have identified candidate genes involved in these pathways, including fatty acid synthases, desaturases, and various cytochrome P450 enzymes. nih.gov Future research should focus on functionally characterizing these enzymes to provide a detailed mechanistic picture of the biosynthetic cascade.

Mode of Action: As a semiochemical, the compound's mode of action involves interacting with specific molecular targets. In insects, it is understood to function as a pheromone by binding to specific protein receptors within the insect's antennae, which in turn triggers a cascade of neural signals that lead to a behavioral response. smolecule.com In-depth studies are needed to identify these specific receptors and to characterize the binding interactions at a molecular level. Elucidating these mechanisms could pave the way for designing highly specific agonists or antagonists for pest management.

Role in Pest Management Strategies and Applied Chemical Ecology

The function of this compound and related compounds as insect pheromones makes them prime candidates for use in environmentally benign pest management strategies. smolecule.com As critical components in the communication systems of agricultural pests like fruit flies and forest pests such as bark beetles, these semiochemicals can be exploited in several ways. smolecule.com

Future applications could focus on:

Monitoring and Surveillance: Using the compound as a lure in traps to monitor the presence, distribution, and population density of pest species. This allows for timely and targeted control measures.

Mass Trapping: Deploying a large number of baited traps to capture a significant portion of the pest population, thereby reducing their numbers and subsequent damage.

Mating Disruption: Permeating the atmosphere with the synthetic pheromone to confuse insects and prevent them from locating mates, thus disrupting their reproductive cycle.

Further research is required to optimize the deployment of these strategies for specific pests, including determining the most effective enantiomeric blend, release rate, and trap design.

Exploration of Novel Analogues for Enhanced Bioactivity or Specificity

The modular nature of the 1,6-dioxaspiro[4.5]decane scaffold makes it an attractive template for the synthesis of novel analogues with potentially enhanced or altered biological activity. Structure-activity relationship (SAR) studies are crucial in this endeavor, as even small structural modifications can significantly impact how the molecule interacts with its biological target. nih.govub.edumdpi.com

Research in this area can proceed in several directions:

Pest Management: Synthesizing analogues to find compounds with greater potency, higher specificity for the target pest (to avoid affecting non-target organisms), or increased stability in field conditions.

Pharmacology: Given that spiroketal structures are present in various pharmaceuticals, creating analogues of this compound could lead to the discovery of new therapeutic agents. smolecule.com For example, different spiro-based compounds have been investigated as ligands for serotonin (B10506) and adrenergic receptors. researchgate.netnih.gov

By systematically altering substituent groups, ring sizes, and stereochemistry, chemists can generate libraries of novel compounds for high-throughput screening against a variety of biological targets, opening up new possibilities in both agrochemistry and medicine. mskcc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.